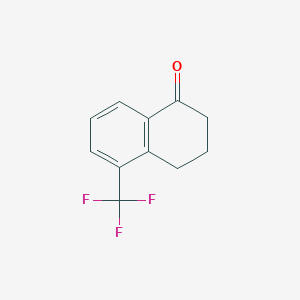

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a subject of interest due to their significance in medicinal chemistry. The presence of a trifluoromethyl group (CF3) is particularly valuable because it contributes to the metabolic stability of the compound. In one study, a concise one-pot synthesis method was developed for creating 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines, which are chemotypes with a partially-saturated bicyclic ring and a CF3 group. This synthesis was optimized using ^1H NMR studies and involved a three-step process that yielded novel tertiary-substituted derivatives. Additionally, racemic 2,6-disubstituted tetrahydroquinolines were separated into single enantiomers using chiral HPLC, demonstrating the potential for creating enantiomerically pure compounds .

Another study focused on the synthesis of enantiopure 2-(trifluoromethyl) tetrahydronaphthalene-1,2-diols. The process involved nucleophilic trifluoromethylation of a tartaric acid-derived keto amide, followed by a one-pot hydrolysis/oxidative cleavage/intramolecular Friedel-Crafts transformation. This method highlights the use of a chiral scaffold derived from tartaric acid to achieve the synthesis of all four stereoisomers of the target molecule .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group attached to a partially-saturated bicyclic ring system. This structural feature is crucial for the biological activity and stability of the molecule. The studies mentioned do not provide detailed molecular structure analysis, but the synthesis methods imply that the stereochemistry of the compounds can be controlled, which is essential for their function in medicinal applications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their efficiency and selectivity. The one-pot synthesis approach used in the first study minimizes the need for purification steps between reactions, which is advantageous for the overall yield and simplicity of the process. The use of chiral HPLC to separate enantiomers also indicates that the reactions can produce racemic mixtures that can be resolved into individual enantiomers .

In the second study, the key reactions include nucleophilic trifluoromethylation, which introduces the CF3 group, and the intramolecular Friedel-Crafts transformation, which is a crucial step for constructing the bicyclic ring system. The use of a tartaric acid-derived scaffold ensures that the resulting compounds are enantiomerically pure, which is important for their potential therapeutic use .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group, which is known for its lipophilicity and ability to resist metabolic degradation. These properties make the compounds suitable for drug development, as they can potentially exhibit improved pharmacokinetic profiles. The studies provided do not offer specific data on the physical and chemical properties of the synthesized compounds, but the structural features suggest that they would exhibit the typical characteristics associated with CF3-substituted molecules in terms of stability and bioavailability .

Aplicaciones Científicas De Investigación

Chromium Tricarbonyl Complexes and Thermal Isomerizations

The compound 1,4-dihydronaphthalene demonstrates the formation of η6-chromium tricarbonyl complexes when reacted with chromium tricarbonyl compounds. These complexes exhibit unique metal-induced thermal isomerizations involving endo-hydrogen atoms, a process studied using 2H NMR and DFT calculations. These findings contribute to understanding the isomerization mechanisms in organometallic chemistry, showcasing the stereospecific activation of endo-hydrogen atoms by chromium atoms (Oprunenko et al., 2007).

Structural Insights and Interaction Analyses

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates a structured interaction network in its crystal form, with a focus on hydrogen, stacking, and halogen bonding. The crystal structure is stabilized by N-H···O, C-H···O contacts, and further fortified by C-H···π and Se···N interactions. This compound's structure and interaction dynamics were elucidated through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into molecular interactions and stability (Gouda et al., 2022).

Replacement of Oxygen by Fluorine in Carbonyl Derivatives

Carbonyl groups in perfluorinated compounds, including 3,4-dihydronaphthalen-1(2H)-one, can be converted into difluoromethylene groups under the action of HF/SbF5. This reaction not only highlights the chemical versatility of 3,4-dihydronaphthalen-1(2H)-one but also underlines the potential for creating various perfluoroaromatic products, contributing to the field of fluorine chemistry and its applications in material science and pharmaceuticals (Zonov et al., 2006).

Catalytic Synthesis and Chemical Transformations

Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis offers a novel and efficient route to 3,4-dihydronaphthalen-1(2H)-ones. The methodology presents an attractive synthesis pathway due to its simplicity, mild reaction conditions, and good yields. This method contributes to the field of organic synthesis, providing a streamlined approach to creating 3,4-dihydronaphthalen-1(2H)-one derivatives with potential applications in material science and pharmaceuticals (Liu et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPGWVKTCNNPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C(F)(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722917 | |

| Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885268-02-0 | |

| Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)